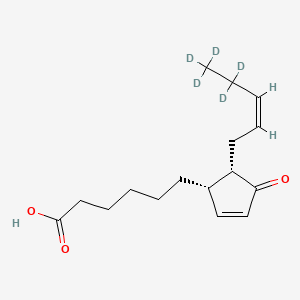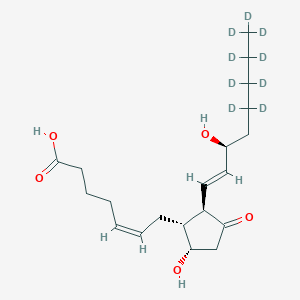![molecular formula C11H14N4O3 B10766757 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B10766757.png)
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine is a nucleoside analog that has garnered significant interest in the fields of chemistry and biology This compound is structurally characterized by the presence of a deoxyribose sugar moiety linked to an imidazo[4,5-c]pyridine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Base: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[4,5-c]pyridine ring system.
Glycosylation: The imidazo[4,5-c]pyridine base is then glycosylated with a protected deoxyribose sugar. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Deprotection: The final step involves the removal of protecting groups from the sugar moiety to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazo[4,5-c]pyridine base.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the imidazo[4,5-c]pyridine base.
Applications De Recherche Scientifique
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into DNA strands to study DNA synthesis and repair mechanisms.
Industry: Utilized in the development of diagnostic tools and assays for genetic research.
Mécanisme D'action
The mechanism of action of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine involves its incorporation into DNA strands during replication. This incorporation can lead to the disruption of normal DNA synthesis and repair processes, making it a valuable tool for studying these mechanisms. The compound targets DNA polymerases and other enzymes involved in DNA metabolism, thereby affecting the overall genetic stability of cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrrole-2,4-dicarbothioamide
- 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone
Uniqueness
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific imidazo[4,5-c]pyridine base, which imparts distinct chemical and biological properties. Compared to other nucleoside analogs, it offers unique opportunities for studying DNA interactions and developing therapeutic agents.
Propriétés
Formule moléculaire |
C11H14N4O3 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(2R,3S)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9?/m0/s1 |
Clé InChI |
KMQPIRJQPAVGJL-ZQTLJVIJSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC1N2C=NC3=C2C=CN=C3N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766683.png)
![6-(10,13-Dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid](/img/structure/B10766687.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766703.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B10766709.png)




![(6R,10R,13S,17S)-6-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate](/img/structure/B10766741.png)
![16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766742.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B10766743.png)


